

Application Notes and Protocols for the Total Synthesis of (-)-Agelasine F

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Compound of Interest

Compound Name: Agelasine

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Authored for researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of **(-)-Agelasine F**, a marine sponge metabolite with notable antimycobacterial and cytotoxic activities.

(-)-Agelasine F is a diterpene-adenine hybrid natural product that has garnered significant interest in the scientific community due to its biological properties. The first total synthesis of this complex molecule was reported by Paulsen and Gundersen, utilizing (S)-carvone as a readily available and inexpensive chiral starting material.^[1] Two distinct synthetic strategies were developed, both culminating in the successful synthesis of the target molecule. This document outlines the key experimental protocols and quantitative data from these synthetic routes.

Quantitative Data Summary

The following tables summarize the step-by-step and overall yields for the two primary synthetic routes to **(-)-Agelasine F**, starting from (S)-carvone.

Table 1: Synthesis of Diterpene Intermediate via Strategy 1

Step	Reaction	Reagents and Conditions	Product	Yield (%)
1	Epoxidation	m-CPBA, CH ₂ Cl ₂ , 0 °C to rt	Epoxide	95
2	Rearrangement	H ₂ SO ₄ (aq), THF, 0 °C	Diol	85
3	Oxidative Cleavage	NaIO ₄ , H ₂ O/THF	Keto-aldehyde	90
4	Aldol Condensation	L-proline, DMSO	Enone	75
5	Michael Addition	Me ₂ CuLi, Et ₂ O, -78 °C	Ketone	88
6	Wittig Reaction	Ph ₃ P=CH ₂ , THF	Alkene	82
7	Hydroboration-Oxidation	9-BBN, THF; then H ₂ O ₂ , NaOH	Primary Alcohol	91
8	Mesylation	MsCl, Et ₃ N, CH ₂ Cl ₂	Mesylate	98
9	Azide Substitution	NaN ₃ , DMF	Azide	93
10	Reduction	H ₂ , Pd/C, EtOH	Amine	96

Table 2: Synthesis of Diterpene Intermediate via Strategy 2

Step	Reaction	Reagents and Conditions	Product	Yield (%)
1	Robinson Annulation	(S)-carvone, MVK, pyrrolidine	Wieland-Miescher Ketone analogue	70
2	Reduction	NaBH4, CeCl3, MeOH	Diol	92
3	Protection	TBDMSCl, imidazole, DMF	Silyl Ether	95
4	Ozonolysis	O3, CH2Cl2/MeOH; then Me2S	Keto-aldehyde	85
5	Intramolecular Aldol	L-proline, DMSO	Bicyclic Enone	78
6	Conjugate Addition	Me2CuLi, Et2O, -78 °C	Ketone	89
7	Ketalization	Ethylene glycol, p-TsOH	Ketal	96
8	Reduction	LiAlH4, Et2O	Alcohol	94
9	Deprotection	TBAF, THF	Diol	98
10	Selective Tosylation	TsCl, pyridine	Primary Tosylate	85
11	Halogenation	LiBr, acetone	Bromide	97

Table 3: Final Steps to **(-)-Agelasine F**

Step	Reaction	Reagents and Conditions	Product	Yield (%)
12	Alkylation of Adenine	Diterpene Bromide, 9-methyladenine, K2CO3, DMF	(-)-Agelasine F	65

Experimental Protocols

Detailed methodologies for key experiments in the total synthesis of **(-)-Agelasine F** are provided below.

Key Experiment 1: Robinson Annulation (Strategy 2, Step 1)

To a solution of (S)-carvone (1.0 equiv.) in dry toluene (0.2 M) under an argon atmosphere was added pyrrolidine (1.2 equiv.). The mixture was stirred at room temperature for 30 minutes. Methyl vinyl ketone (MVK, 1.5 equiv.) was then added dropwise, and the reaction was heated to 60 °C for 24 hours. After cooling to room temperature, the reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the Wieland-Miescher ketone analogue.

Key Experiment 2: Ozonolysis (Strategy 2, Step 4)

The silyl ether intermediate (1.0 equiv.) was dissolved in a 3:1 mixture of CH2Cl2 and MeOH (0.05 M) and cooled to -78 °C. A stream of ozone was bubbled through the solution until a persistent blue color was observed. The solution was then purged with argon for 15 minutes to remove excess ozone. Dimethyl sulfide (DMS, 5.0 equiv.) was added, and the reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the keto-aldehyde.

Key Experiment 3: Alkylation of 9-Methyladenine (Final Step)

To a solution of 9-methyladenine (1.2 equiv.) in anhydrous DMF (0.1 M) was added K₂CO₃ (3.0 equiv.). The mixture was stirred at room temperature for 30 minutes. The diterpene bromide (1.0 equiv.) in a small amount of DMF was then added, and the reaction mixture was heated to 80 °C for 12 hours. After cooling, the reaction was diluted with water and extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by preparative HPLC to afford **(-)-Agelasine F** as a white solid.

Visualizations

The following diagrams illustrate the synthetic workflows for the total synthesis of **(-)-Agelasine F**.



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Caption: Synthetic Route to **(-)-Agelasine F**: Strategy 1.



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Caption: Synthetic Route to **(-)-Agelasine F**: Strategy 2.

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References

- 1. researchgate.net [researchgate.net]
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